Indium(III) sulfate, with the chemical formula , is a sulfate salt of indium, a post-transition metal. This compound can exist in various hydrated forms, including anhydrous, pentahydrate, and nonahydrate. Indium(III) sulfate typically appears as a white-gray, odorless powder or as monoclinic crystals. It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water . The compound is notable for its unique properties among metal sulfates, particularly its ability to form stable complexes in solution.
Indium(III) sulfate is considered a moderately toxic compound. It can cause irritation upon contact with skin and eyes, and inhalation may irritate the respiratory system []. Due to its indium content, ingestion can be harmful. Proper personal protective equipment (PPE) should be worn when handling this compound [].
Indium(III) sulfate has been studied for its biological activity, particularly its antimicrobial properties. Research indicates that indium(III) complexes demonstrate effectiveness against various microorganisms, suggesting potential applications in medical and biological fields . Additionally, there are indications that indium compounds may have roles in dietary supplements and health products aimed at enhancing mineral absorption and lowering blood pressure .
The synthesis of indium(III) sulfate can be accomplished through several methods:
Indium(III) sulfate has several applications across different fields:
Studies on the interactions of indium(III) sulfate with other substances indicate that it can form various complexes in solution. The formation of these complexes is influenced by factors such as temperature and concentration. For instance, higher temperatures favor the formation of sulfate complexes, which can significantly alter the behavior of indium ions in solution . Additionally, research into its effects on biological systems highlights both therapeutic potentials and allergenic responses in sensitive individuals .
Indium(III) sulfate shares similarities with other metal sulfates but possesses unique characteristics that distinguish it:
Compound | Formula | Unique Features |
---|---|---|
Indium(III) chloride | Forms stable coordination complexes; used in organic synthesis. | |
Indium(III) nitrate | Soluble in water; used in electronics and optics. | |
Antimony(III) sulfate | Similar structure; used in flame retardants. | |
Bismuth(III) acetate | Exhibits antibacterial properties; used in pharmaceuticals. |
Indium(III) sulfate is unique due to its specific hydration states and complex formation capabilities, which are less common among other metal sulfates. Its hygroscopic nature and ability to form stable aqueous complexes also set it apart from similar compounds .
The discovery of indium in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter marked the beginning of research into its compounds. While investigating zinc ores, they identified a distinctive indigo-blue spectral line, leading to the isolation of indium metal. The subsequent exploration of indium’s chemistry revealed its propensity to form stable sulfates, with indium(III) sulfate emerging as a key compound due to its unique coordination chemistry and solubility properties.
Early synthesis methods involved reacting indium metal, oxide (In₂O₃), or carbonate (In₂(CO₃)₃) with concentrated sulfuric acid. A critical challenge was avoiding the formation of insoluble basic salts, necessitating an excess of acid. By the mid-20th century, industrial processes such as electrolysis of indium metal in sulfuric acid solutions were developed to produce high-purity indium sulfate.
Initial interest in indium compounds centered on their metallurgical applications, particularly in low-melting-point alloys. However, the late 20th century saw a shift toward electronic and optoelectronic uses, driven by the demand for transparent conductive oxides like indium tin oxide (ITO). Indium(III) sulfate gained prominence as a precursor for synthesizing indium-based materials, fostering research into its structural and reactive properties.
Today, indium(III) sulfate is integral to advanced technologies, including thin-film photovoltaics, electroplating, and semiconductor manufacturing. Recent studies focus on its role in forming coordination complexes, such as the layer-structured compound (2,2′-bipy)In₂(OH)₂(H₂O)₂, which exhibits unique catalytic and electronic properties.
The most straightforward method for synthesizing indium(III) sulfate involves the direct reaction of indium metal with sulfuric acid. This exothermic process proceeds according to the equation:
$$
2 \, \text{In} + 6 \, \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \, \text{SO}2 + 6 \, \text{H}_2\text{O}
$$
An excess of concentrated sulfuric acid (typically ≥18 M) is required to prevent the formation of insoluble basic salts such as InOHSO₄·2H₂O [1] [3] [4]. Industrial variants of this method often use powdered indium to increase surface area and reaction efficiency. The reaction temperature is maintained between 80–100°C to balance reaction kinetics and safety considerations [3].
Alternative starting materials include indium oxide (In₂O₃), carbonate (In₂(CO₃)₃), and hydroxide (In(OH)₃). These precursors react with sulfuric acid under reflux conditions:
$$
\text{In}2\text{O}3 + 3 \, \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \, \text{H}2\text{O}
$$
Carbonate and hydroxide conversions follow analogous stoichiometry, with carbonate reactions producing CO₂ gas as a byproduct [4] . These methods require precise pH control (pH < 3.4) to avoid precipitation of basic salts, achieved through continuous acid addition and agitation [1].
Anhydrous In₂(SO₄)₃ is produced via high-temperature chemical transport using chlorine gas:
$$
\text{In}2(\text{SO}4)3(s) + 3 \, \text{Cl}2(g) \xrightarrow{848 \, \text{K}} 2 \, \text{InCl}3(g) + 3 \, \text{SO}3(g)
$$
The gaseous products recombine upon cooling, yielding phase-pure monoclinic crystals with lattice parameters a = 8.570 Å, b = 8.908 Å, and c = 12.052 Å [1]. Alternative approaches involve dehydrating hydrated salts under dynamic vacuum (10⁻³ mbar) at 200°C for 24 hours .
The nonahydrate (In₂(SO₄)₃·9H₂O) is synthesized through controlled crystallization from aqueous solutions. A standard protocol involves:
This method produces large monoclinic crystals with unit cell dimensions a = 6.06 Å, b = 7.89 Å, c = 12.66 Å, and β = 107.5° [1]. Hydration state can be modulated by varying the ethanol-water ratio and evaporation rate.
Table 1: Comparison of Hydrated vs. Anhydrous Synthesis Parameters
Parameter | Hydrated Form | Anhydrous Form |
---|---|---|
Temperature | 4–25°C | 200–848°C |
Solvent System | H₂O/EtOH | Chlorine atmosphere |
Crystallization Time | 21–28 days | 2–5 hours |
Crystal System | Monoclinic | Monoclinic |
Commercial production of indium(III) sulfate employs continuous flow reactors with the following optimized parameters:
Table 2: Industrial Production Parameters
Process Stage | Parameter | Value |
---|---|---|
Acid Concentration | H₂SO₄ | 18–24 M |
Reaction Temperature | 90 ± 5°C | |
Mixing Speed | 1200 RPM | |
Crystallization | Ethanol addition rate | 5 L/min per 100 L batch |
Drying | Vacuum oven temperature | 110°C |
Industrial facilities prioritize material handling systems resistant to sulfuric acid corrosion, typically using glass-lined steel or PTFE-coated equipment [3] [5]. Post-synthesis processing includes centrifugal filtration and fluidized-bed drying to achieve uniform particle size distributions [4].
High-purity indium sulfate (99.99–99.999%) requires multistage refinement:
Table 3: Purity Grades and Characterization Methods
Purity Grade | In₂(SO₄)₃ Content | Analytical Method | Key Impurities |
---|---|---|---|
3N | 99.9% | ICP-OES | Fe (200 ppm), Cu (150 ppm) |
4N | 99.99% | GD-MS | Pb (20 ppm), Zn (15 ppm) |
5N | 99.999% | SSMS | Al (5 ppm), Si (3 ppm) |
Advanced quality control employs Raman spectroscopy to verify sulfate coordination (characteristic peaks at 255 cm⁻¹ for In-O-S bonds) and X-ray diffraction for crystal phase validation [1] [5].
Indium(III) sulfate exhibits a complex crystallographic structure that has been extensively studied using X-ray diffraction techniques. The compound crystallizes in the monoclinic crystal system, which represents the most thermodynamically stable form at room temperature conditions [1] [2] [3] [4].
The primary monoclinic polymorph of indium(III) sulfate adopts unit cell parameters of a = 8.570 Å, b = 8.908 Å, and c = 12.0521 Å, with a β angle of 91.05° and four formula units per unit cell [1] [4]. This structure was determined through chemical transport methods using chlorine gas at elevated temperatures of 848 K. The space group assignment for this monoclinic form has been reported as either P2₁/n or C2/m, depending on the specific crystallization conditions and the presence of hydration water molecules [1] [2] [4].
A secondary crystallographic form has been identified with rhombohedral symmetry, characterized by space group R-3 and lattice parameters a = 8.44 Å, b = 8.44 Å, and c = 23.093 Å with α = 90°, β = 90°, and γ = 120° [1]. This alternative structural arrangement demonstrates the polymorphic nature of indium(III) sulfate, which can adopt different crystallographic configurations depending on synthesis conditions and thermal treatment.
The crystal structure determination reveals that indium(III) sulfate possesses a calculated density of 3.44 g/cm³, which is consistent with the experimentally measured specific gravity of 3.438 g/cc [2] [5]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere to form various hydrated species, including the common nonahydrate form In₂(SO₄)₃·9H₂O [2] [5] [4].
Structural analysis through powder X-ray diffraction has confirmed the monoclinic prism morphology, with the compound presenting as grayish-white crystals exhibiting characteristic diffraction patterns that allow for unambiguous identification [2] [3] [5]. The Miller indices have been systematically assigned through comparison with computed interplanar spacings, ensuring accurate structural characterization [6] [7].
The electronic structure of indium(III) sulfate has been investigated through comprehensive theoretical modeling approaches, primarily utilizing density functional theory (DFT) calculations to understand the fundamental quantum mechanical properties of the compound [8] [9] [10] [11] [12].
Ab initio calculations have been performed using various computational methods, including the Hartree-Fock level of theory and second-order Møller-Plesset perturbation theory with basis sets ranging from 6-31+G* to cc-pVTZ [8]. These calculations have revealed the global minimum structure of aqueous indium(III) species, providing insights into the coordination environment and bonding characteristics of the indium center [8].
The electronic structure calculations indicate that indium(III) sulfate exhibits semiconducting behavior with a calculated band gap of approximately 4.0 eV using hybrid density functional methods [10] [12]. The valence band is primarily composed of sulfur 3p orbitals with significant contributions from oxygen 2p orbitals of the sulfate groups, while the conduction band shows dominant indium 5s and 5p character [12].
Theoretical modeling has demonstrated that the In³⁺ ion in aqueous solution adopts an octahedral coordination geometry, forming the hexaaquaindium(III) complex [In(OH₂)₆]³⁺ with Oh symmetry [8]. The computational studies have successfully reproduced experimental vibrational frequencies, with unscaled vibrational frequencies showing excellent agreement with Raman and infrared spectroscopic data [8].
The electronic structure calculations have also revealed the formation of stable indium-sulfate complexes in solution, including In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)₂⁻ species [1] [4] [8]. These complexes exhibit unique electronic properties, with the sulfate coordination causing significant perturbations in the electronic density distribution around the indium center [8].
Density functional theory calculations using the B3LYP functional have provided detailed information about the molecular orbital composition and electronic transitions responsible for the optical properties of indium(III) sulfate [10] [12]. The calculations predict wide optical band gaps of 4.86 eV for certain indium sulfate derivatives, which are consistent with experimental UV-visible absorption measurements [10].
Advanced computational methodologies have been developed to predict the chemical reactivity and reaction pathways of indium(III) sulfate under various conditions. These approaches combine quantum mechanical calculations with classical molecular dynamics simulations to provide comprehensive insights into the compound's behavior [13] [14] [15] [16] [17].
Molecular dynamics simulations have been employed to study the structural and dynamical properties of indium-containing systems, utilizing effective potential functions that account for two-body and three-body interactions [16]. The computational approach incorporates atomic-size effects, charge-charge interactions, charge-dipole interactions, and dipole-dipole interactions to accurately model the complex bonding environment in indium(III) sulfate systems [16].
The reactivity prediction models utilize a combination of Structure-Activity Relationships (SAR), Linear Free Energy Relationships (LFER), and Perturbed Molecular Orbital (PMO) theory to estimate chemical reactivity parameters [17]. These mechanistic perturbation models have been calibrated using extensive databases of experimental data, including more than 5,000 light absorption spectra and 4,500 ionization pKa values [17].
Computational studies have focused on the electrochemical behavior of indium(III) sulfate, particularly in electrodeposition processes. The calculations predict diffusion coefficients of 7.31 × 10⁻⁹ cm²/s for In³⁺ ions in sulfate solutions, which is consistent with experimental electrochemical measurements [14]. The charge transfer coefficient has been computationally determined to be 0.116, indicating the irreversible nature of the electrodeposition process [14].
Ab initio molecular dynamics simulations have been conducted to investigate the structural phase transitions and thermal decomposition pathways of indium-containing compounds [18]. These calculations provide detailed information about the atomic-scale mechanisms responsible for the thermal stability and decomposition behavior of indium(III) sulfate at elevated temperatures [18].
The computational approaches have also been extended to predict the catalytic properties of indium(III) sulfate in various chemical reactions. Density functional theory calculations have been used to model the electronic structure and reactivity of indium sulfate complexes, particularly focusing on their potential applications in photocatalytic CO₂ reduction and other environmentally important reactions [19].
Quantum chemical calculations have revealed the ambiphilic nature of indium centers in sulfate complexes, which can act as both Lewis acids and Lewis bases depending on the coordination environment [20]. This dual reactivity has been exploited in computational studies to design new catalytic systems for selective carbon-carbon bond formation reactions [20].
Irritant